Cas no 899963-13-4 (N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-N'-(pyridin-3-yl)methylethanediamide)

N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-N'-(pyridin-3-yl)methylethanediamide 化学的及び物理的性質
名前と識別子
-
- N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(pyridin-3-ylmethyl)oxamide
- N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-N'-(pyridin-3-yl)methylethanediamide
-
- インチ: 1S/C16H21N3O4/c20-14(18-9-12-4-3-7-17-8-12)15(21)19-10-13-11-22-16(23-13)5-1-2-6-16/h3-4,7-8,13H,1-2,5-6,9-11H2,(H,18,20)(H,19,21)
- InChIKey: BSTGSKRVQOKMNP-UHFFFAOYSA-N
- ほほえんだ: C(NCC1OC2(CCCC2)OC1)(=O)C(NCC1=CC=CN=C1)=O
N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-N'-(pyridin-3-yl)methylethanediamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2764-0203-20μmol |
N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-[(pyridin-3-yl)methyl]ethanediamide |
899963-13-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2764-0203-15mg |
N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-[(pyridin-3-yl)methyl]ethanediamide |
899963-13-4 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2764-0203-100mg |
N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-[(pyridin-3-yl)methyl]ethanediamide |
899963-13-4 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2764-0203-3mg |
N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-[(pyridin-3-yl)methyl]ethanediamide |
899963-13-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2764-0203-20mg |
N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-[(pyridin-3-yl)methyl]ethanediamide |
899963-13-4 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2764-0203-25mg |
N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-[(pyridin-3-yl)methyl]ethanediamide |
899963-13-4 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2764-0203-50mg |
N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-[(pyridin-3-yl)methyl]ethanediamide |
899963-13-4 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2764-0203-30mg |
N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-[(pyridin-3-yl)methyl]ethanediamide |
899963-13-4 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2764-0203-4mg |
N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-[(pyridin-3-yl)methyl]ethanediamide |
899963-13-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2764-0203-10mg |
N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-[(pyridin-3-yl)methyl]ethanediamide |
899963-13-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-N'-(pyridin-3-yl)methylethanediamide 関連文献
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
4. Back matter
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
10. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-N'-(pyridin-3-yl)methylethanediamideに関する追加情報
Comprehensive Overview of N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(pyridin-3-yl)methylethanediamide (CAS No. 899963-13-4)
In the realm of specialized organic compounds, N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(pyridin-3-yl)methylethanediamide (CAS No. 899963-13-4) stands out due to its unique structural features and potential applications. This compound, characterized by its spirocyclic and pyridine moieties, has garnered attention in pharmaceutical and agrochemical research. Its molecular architecture combines a 1,4-dioxaspiro[4.4]nonane core with a pyridinylmethyl group, linked via an ethanediamide bridge, offering versatility in synthetic pathways and functionalization.
The growing interest in spirocyclic compounds and heterocyclic amides has propelled research into CAS No. 899963-13-4, particularly in drug discovery. Researchers are exploring its potential as a scaffold for kinase inhibitors or GPCR modulators, given the prevalence of pyridine derivatives in bioactive molecules. Its rigid spirocyclic structure may also contribute to enhanced metabolic stability, a key consideration in modern medicinal chemistry.
From a synthetic perspective, the compound's 1,4-dioxaspiro[4.4]nonane moiety offers intriguing possibilities for ring-opening reactions or protective group strategies. This aligns with current trends in green chemistry, where researchers seek efficient methods to manipulate complex frameworks. The ethanediamide linker further provides a platform for structure-activity relationship (SAR) studies, enabling fine-tuning of physicochemical properties.
In material science, the spirocyclic nature of this compound suggests potential applications in organic electronics or coordination polymers. The pyridine nitrogen could serve as a ligating site for metal ions, while the dioxolane rings might influence solubility and crystallinity. Such properties are highly relevant to the development of advanced functional materials, a field experiencing rapid growth.
Analytical characterization of CAS No. 899963-13-4 typically involves NMR spectroscopy (particularly 1H and 13C), mass spectrometry, and HPLC purity analysis. The compound's chiral centers (if present) would require chiral separation techniques, reflecting the pharmaceutical industry's focus on enantioselective synthesis. These analytical challenges mirror broader discussions in chemical characterization circles about handling complex molecular architectures.
The stability profile of this compound warrants careful consideration, especially regarding its hydrolytic sensitivity due to the dioxolane rings. Formulation scientists must account for potential degradation pathways, particularly in aqueous environments. This aligns with current pharmaceutical industry priorities around drug stability and formulation optimization.
From a commercial standpoint, the synthesis of N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(pyridin-3-yl)methylethanediamide represents an interesting case study in scale-up challenges. The multi-step synthesis likely requires optimization of catalytic processes and purification methods, reflecting broader industry movements toward process intensification and continuous manufacturing.
In the context of intellectual property, compounds like CAS No. 899963-13-4 frequently appear in patent landscapes for various therapeutic areas. The specific combination of spirocyclic and pyridine elements may offer novel IP space for organizations seeking to develop proprietary compounds, particularly in crowded target areas where molecular diversity is paramount.
Environmental and safety assessments of this compound would focus on its biodegradability and ecotoxicological profile, especially given the presence of heterocyclic components. This aligns with increasing regulatory emphasis on green chemistry principles and sustainable molecular design across the chemical industry.
Looking forward, the scientific community's understanding of N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(pyridin-3-yl)methylethanediamide will likely expand through computational modeling approaches. Modern molecular dynamics simulations and quantum mechanical calculations could provide insights into its conformational preferences and electronic properties, supporting rational design of analogs with improved characteristics.
The compound's potential structure-property relationships make it a compelling subject for cheminformatics studies, particularly in exploring how spirocyclic constraints influence molecular descriptors relevant to drug discovery. This connects to broader interests in AI-assisted molecular design and predictive modeling in pharmaceutical research.
In educational contexts, CAS No. 899963-13-4 serves as an excellent example for teaching advanced concepts in organic synthesis, stereochemistry, and retrosynthetic analysis. Its structure presents challenges and opportunities that mirror real-world scenarios faced by process chemists and medicinal chemists alike.
As research continues, the full potential of this structurally complex molecule will become clearer. Whether as a pharmacophore in drug discovery, a building block in materials science, or a model compound in mechanistic studies, N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(pyridin-3-yl)methylethanediamide exemplifies the innovative spirit driving modern chemical sciences forward.
899963-13-4 (N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-N'-(pyridin-3-yl)methylethanediamide) 関連製品
- 1803588-12-6((2-methanesulfonyl-2-methylpropyl)hydrazine hydrochloride)
- 519152-11-5(2-Fluoro-5-(2-methoxy-5-nitro-phenylsulfamoyl)-benzoic acid)
- 1804861-31-1(4-(Bromomethyl)-2-(difluoromethyl)-6-hydroxy-3-methylpyridine)
- 2138279-36-2(5-chloro-6-ethyl-7-(propan-2-yl)-1,2,4triazolo1,5-apyridine)
- 1803669-47-7(3-Amino-2-cyano-4-(difluoromethyl)-5-methoxypyridine)
- 1805133-19-0(Ethyl 2-bromo-4-bromomethyl-3-cyanobenzoate)
- 347184-41-2(Cyclopentanecarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (1R,3S)-rel-)
- 215927-36-9(6-bromo-3H,4H-thieno[3,2-d]pyrimidin-4-one)
- 1704963-44-9((3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 1858256-37-7(Benzene, 1-[(4-fluorophenyl)sulfonyl]-4-[(trifluoromethyl)thio]-)




